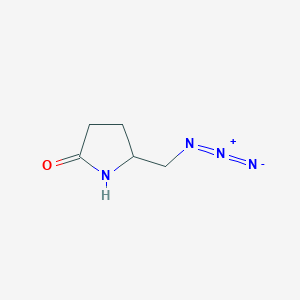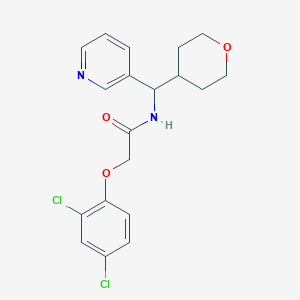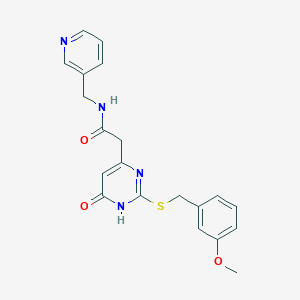![molecular formula C7H3N3OS B2420801 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile CAS No. 1801143-20-3](/img/structure/B2420801.png)
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C7H3N3OS . It is a yellowish-white crystal . The compound is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one study reported the transformation of compounds into “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” using DMF–DMA as a methylating agent .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H, (H,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be transformed into other compounds using different reagents .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 177.19 .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been used in the synthesis of novel bioactive heterocyclic compounds with potential antimicrobial activities . The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Antibacterial Drug Candidates
The compound has been used in the development of antibacterial drug candidates with previously unknown mechanisms of action . One of the most relevant being the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .
Anticancer Activity
The compound has been used in the synthesis of several 3-substituted or 2,3-disubstituted-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives hoping to obtain compounds with dual anticancer and antimicrobial activities .
Anti-edematogenic and Antinociceptive Activities
The compound has been used in the synthesis of 3,4-dihydro-2-phenyl-6-para-fluorophenyl-4-oxo-pyrimidine-5-carbo-nitrile, a prototype for this class of compounds, which has shown promising pharmacological activities and low toxicity .
Synthesis of Heterocyclic Hybrids
The compound has been used in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
Development of S-alkyl Derivatives
The compound has been used in the synthesis of S-alkyl derivatives. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .
Safety and Hazards
Orientations Futures
While the specific future directions for this compound are not mentioned in the search results, compounds with similar structures are being studied for their potential as novel antibacterials . This suggests that “4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile” could also be explored in this context.
Mécanisme D'action
Target of Action
The primary target of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is the tRNA-(N1G37) methyltransferase (TrmD) . TrmD is an enzyme that is essential for growth and is highly conserved in both Gram-positive and Gram-negative bacterial pathogens . It is distinct from its human orthologue TRM5, making it a suitable target for the design of novel antibacterials .
Mode of Action
The compound interacts with TrmD to inhibit its function . .
Biochemical Pathways
The inhibition of TrmD by 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile affects the methylation of tRNA, a critical process in protein synthesis
Result of Action
The inhibition of TrmD by 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile can potentially disrupt protein synthesis in bacteria, leading to inhibited growth
Propriétés
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLHVWPKZOEVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine](/img/structure/B2420722.png)
![1-(tert-butyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2420723.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)

![6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2420731.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)
